

A Comprehensive Technical Guide to Bis-PEG4-Acid Linkers in Bioconjugation

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Compound of Interest

Compound Name: *HOOCCH₂O-PEG4-CH₂COOH*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Bis-PEG4-Acid linker, a versatile tool in the field of bioconjugation. This document covers its alternative names, physicochemical properties, and detailed experimental protocols for its application in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Nomenclature and Identification

The Bis-PEG4-Acid linker is known by several alternative names and chemical identifiers, which are crucial for accurate identification in literature and procurement.

Nomenclature Type	Name/Identifier
Common Name	Bis-PEG4-Acid
Synonyms	PEG4-diacid, COOH-PEG4-COOH
IUPAC Name	4,7,10,13-tetraoxahexadecanedioic acid
CAS Number	31127-85-2
Molecular Formula	C ₁₂ H ₂₂ O ₈
Molecular Weight	294.30 g/mol

Physicochemical Properties and Applications

Bis-PEG4-Acid is a homobifunctional linker featuring two terminal carboxylic acid groups connected by a hydrophilic tetraethylene glycol (PEG4) spacer. This structure imparts several desirable properties for bioconjugation:

- **Enhanced Solubility:** The PEG spacer increases the aqueous solubility of the linker and the resulting bioconjugates, which is particularly advantageous when working with hydrophobic molecules.^[1]
- **Biocompatibility:** Polyethylene glycol is a well-established biocompatible polymer, which can reduce the immunogenicity of the conjugated molecule.
- **Defined Length:** As a discrete PEG linker, it has a precise length, ensuring homogeneity in the final bioconjugate.
- **Versatile Reactivity:** The terminal carboxylic acid groups can be activated to react with primary amines on biomolecules, such as the lysine residues on antibodies, to form stable amide bonds.^[2]

These properties make Bis-PEG4-Acid a valuable component in the construction of complex biomolecules for therapeutic and research purposes, including:

- **Antibody-Drug Conjugates (ADCs):** Linking cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.^[2]
- **PROTACs:** Connecting a target protein-binding ligand to an E3 ligase-binding ligand for targeted protein degradation.
- **Protein Modification:** Attaching molecules to proteins to alter their function or properties.^[2]
- **Surface Functionalization:** Modifying surfaces for various biomedical applications.

Experimental Protocols: Amine Coupling via EDC/NHS Chemistry

The most common application of Bis-PEG4-Acid involves the coupling of its carboxylic acid groups to primary amines on a target molecule. This is typically achieved through activation with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

General Two-Step Protocol for Bioconjugation

This protocol outlines a general procedure for conjugating Bis-PEG4-Acid to an amine-containing biomolecule.

Materials:

- Bis-PEG4-Acid linker
- Amine-containing molecule (e.g., antibody, protein, or small molecule)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
- N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
- Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
- Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (if needed for linker dissolution)
- Purification columns (e.g., size-exclusion chromatography)

Procedure:

Step 1: Activation of Bis-PEG4-Acid Linker

- Equilibrate EDC and NHS/Sulfo-NHS to room temperature before use.
- Prepare a stock solution of Bis-PEG4-Acid in the Activation Buffer. If solubility is limited, dissolve the linker in a minimal amount of DMF or DMSO before adding it to the buffer.

- Immediately before use, prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer.
- In a reaction tube, add the Bis-PEG4-Acid solution.
- Add EDC to the linker solution to achieve a 2- to 10-fold molar excess over the linker.
- Add NHS or Sulfo-NHS to the reaction mixture to achieve a 1.2- to 1.5-fold molar excess over EDC.
- Incubate the reaction for 15-30 minutes at room temperature with gentle mixing to form the reactive NHS ester.

Step 2: Conjugation to the Amine-Containing Molecule

- Immediately add the activated Bis-PEG4-Acid solution to the amine-containing molecule, which is dissolved in the Coupling Buffer. The molar ratio of the activated linker to the target molecule should be optimized for the specific application, with a 5- to 20-fold molar excess of the linker being a common starting point.
- Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
- Quench the reaction by adding the Quenching Solution to a final concentration of 20-50 mM to deactivate any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.
- Purify the conjugate using size-exclusion chromatography or another suitable purification method to remove excess linker and reaction byproducts.

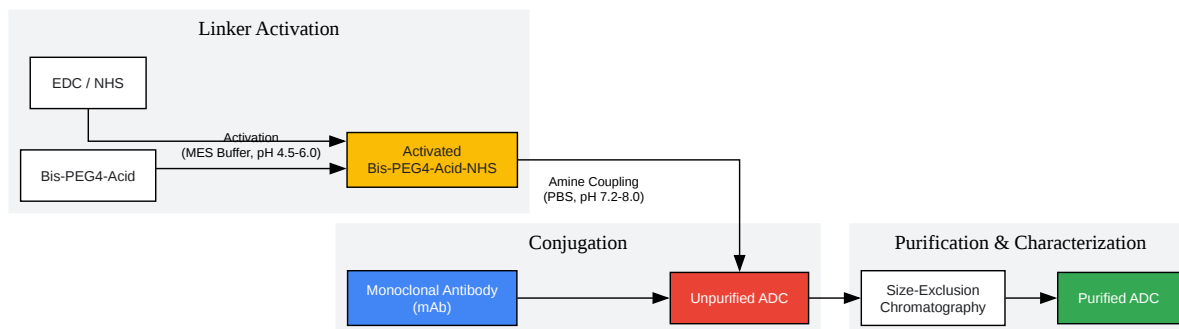
Table of Key Reaction Parameters for Optimization:

Parameter	Recommended Range	Notes
Activation pH	4.5 - 6.0	Use a non-amine, non-carboxylate buffer like MES.
Coupling pH	7.2 - 8.0	Use a non-amine buffer like PBS.
EDC Molar Excess	2 - 10 fold (over linker)	Higher excess can improve efficiency but may lead to side reactions.
NHS/Sulfo-NHS Molar Excess	1.2 - 1.5 fold (over EDC)	Stabilizes the activated intermediate.
Linker Molar Excess	5 - 20 fold (over target)	Application-dependent and requires optimization.
Activation Time	15 - 30 minutes	
Coupling Time	1 - 2 hours (RT) or overnight (4°C)	
Quenching Agent	Tris or Glycine	

Application Workflows and Visualizations

The following diagrams, generated using the DOT language, illustrate the logical workflows for the synthesis of an Antibody-Drug Conjugate (ADC) and a Proteolysis Targeting Chimera (PROTAC) using the Bis-PEG4-Acid linker.

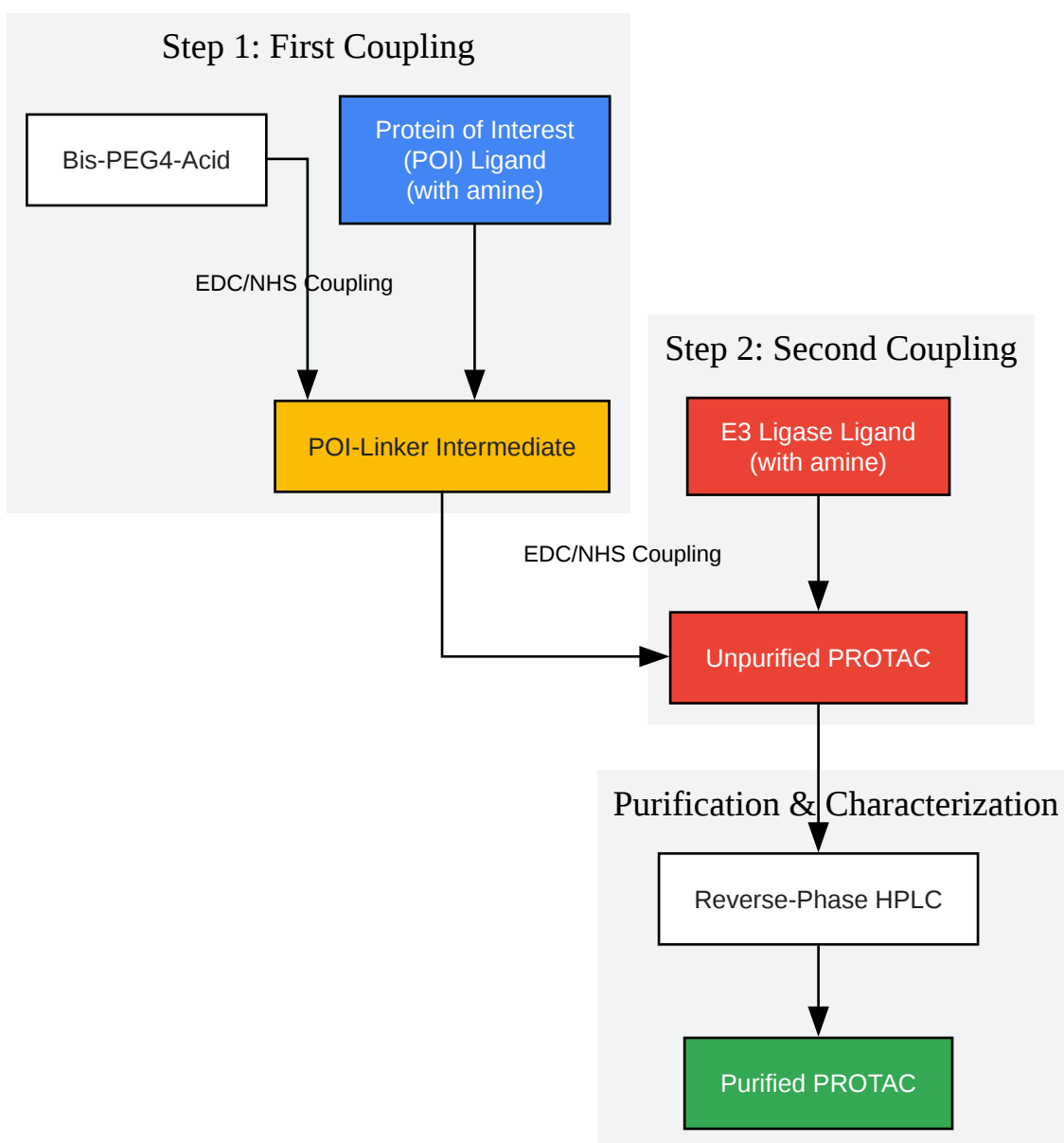
Antibody-Drug Conjugate (ADC) Synthesis Workflow



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Caption: General workflow for ADC synthesis using Bis-PEG4-Acid.

Proteolysis Targeting Chimera (PROTAC) Synthesis Workflow



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Caption: General workflow for PROTAC synthesis using Bis-PEG4-Acid.

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References

- 1. Bis-PEG4-acid, 31127-85-2 | BroadPharm [broadpharm.com]
- 2. Bis-PEG4-acid, CAS 31127-85-2 | AxisPharm [axispharm.com]
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